Cerivastatin-D3, Sodium Salt

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C26H33FNNaO5 |

|---|---|

Molekulargewicht |

484.5 g/mol |

IUPAC-Name |

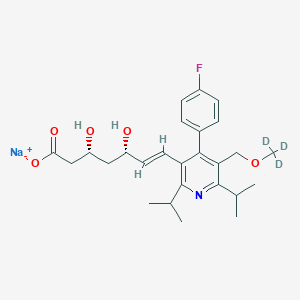

sodium;(E,3R,5S)-7-[4-(4-fluorophenyl)-2,6-di(propan-2-yl)-5-(trideuteriomethoxymethyl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate |

InChI |

InChI=1S/C26H34FNO5.Na/c1-15(2)25-21(11-10-19(29)12-20(30)13-23(31)32)24(17-6-8-18(27)9-7-17)22(14-33-5)26(28-25)16(3)4;/h6-11,15-16,19-20,29-30H,12-14H2,1-5H3,(H,31,32);/q;+1/p-1/b11-10+;/t19-,20-;/m1./s1/i5D3; |

InChI-Schlüssel |

GPUADMRJQVPIAS-ARMPMJDMSA-M |

Isomerische SMILES |

[2H]C([2H])([2H])OCC1=C(C(=C(N=C1C(C)C)C(C)C)/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F.[Na+] |

Kanonische SMILES |

CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)[O-])O)O.[Na+] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Cerivastatin-D3, Sodium Salt: A Technical Guide for Researchers

Introduction: The Significance of a Labeled Statin Analog

Cerivastatin, a potent synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, was developed to lower cholesterol and prevent cardiovascular disease.[1][2][3][4][5] Although it was voluntarily withdrawn from the market in 2001 due to reports of fatal rhabdomyolysis, its high affinity for the HMG-CoA reductase enzyme makes it and its analogs valuable tools in biomedical research.[1][2][3] This guide focuses on a specific, stable isotope-labeled analog: Cerivastatin-D3, Sodium Salt. The incorporation of three deuterium atoms provides a distinct mass shift, making it an ideal internal standard for quantitative bioanalytical studies involving cerivastatin or other statins using mass spectrometry.[6]

This document provides an in-depth overview of the chemical structure, physicochemical properties, and, most critically, the practical application of this compound as an internal standard in analytical methodologies. The insights provided herein are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their studies.

Chemical Structure and Physicochemical Properties

This compound is a deuterated form of Cerivastatin sodium. The deuterium atoms are located on the methoxymethyl group, a modification that is crucial for its function as an internal standard without significantly altering its chemical behavior.[7][8][9]

The chemical structure of this compound is as follows:

(E,3R,5S)-7-[4-(4-fluorophenyl)-5-(trideuteriomethoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate, sodium salt [7]

The core structure consists of a substituted pyridine ring linked to a dihydroxyheptenoic acid side chain, which is the functional group responsible for inhibiting HMG-CoA reductase.[1] The sodium salt form enhances its solubility in aqueous solutions.[1][10][11]

| Property | Value | Source |

| Molecular Formula | C26H30D3FNNaO6 | [8] |

| Molecular Weight | 500.55 g/mol | [8] |

| Unlabeled CAS Number | 143201-11-0 | [7][12][13][14] |

| Appearance | White to off-white hygroscopic amorphous powder | [10][11] |

| Solubility | Soluble in water, methanol, and ethanol | [1][10][11] |

Mechanism of Action of the Parent Compound: Cerivastatin

Cerivastatin, the parent compound of this compound, is a competitive inhibitor of HMG-CoA reductase.[1][2][3][4][11][15] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a rate-limiting step in the biosynthesis of cholesterol in the liver.[1][2][3][11][15] By inhibiting this enzyme, cerivastatin reduces the intracellular pool of cholesterol, which in turn upregulates the expression of LDL receptors on the surface of hepatocytes.[2][11][15] This leads to increased clearance of low-density lipoprotein (LDL) cholesterol from the circulation, thereby lowering total and LDL cholesterol levels.[2][3][15] Cerivastatin was noted for its high potency, being a more potent inhibitor of HMG-CoA reductase than other statins available at the time.[1][5][16][17]

Metabolism of the Parent Compound: Cerivastatin

Cerivastatin is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system, specifically by CYP2C8 and CYP3A4.[1][12][15][18][19][20] The two main metabolic pathways are demethylation of the benzylic methyl ether and hydroxylation of one of the methyl groups on the isopropyl substituent.[1][18][19] This results in the formation of two major active metabolites, M-1 and M-23.[1][2][11][18] While these metabolites are pharmacologically active, the parent cerivastatin is the primary contributor to the cholesterol-lowering effect.[1][11]

Application in Quantitative Bioanalysis: Use as an Internal Standard

The primary and most valuable application of this compound is as an internal standard in quantitative bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS).[6]

The Rationale for Using a Stable Isotope-Labeled Internal Standard

In quantitative LC-MS analysis, an internal standard is a compound of known concentration that is added to samples, calibrators, and quality controls. It is used to correct for variations in sample preparation, injection volume, and ionization efficiency in the mass spectrometer. An ideal internal standard should have physicochemical properties very similar to the analyte of interest.[6]

Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the "gold standard" for quantitative LC-MS.[6] The key advantages are:

-

Similar Chemical and Physical Properties: The deuterium substitution results in a negligible difference in the chemical and physical properties compared to the unlabeled analyte. This ensures that the internal standard and the analyte behave almost identically during sample extraction, chromatography, and ionization.[6]

-

Co-elution with the Analyte: The SIL internal standard typically co-elutes with the analyte during liquid chromatography, which is crucial for accurate correction of matrix effects and ionization suppression or enhancement.

-

Distinct Mass-to-Charge Ratio (m/z): The mass difference due to the deuterium atoms allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling simultaneous detection and quantification.

Experimental Protocol: Quantification of Cerivastatin in a Biological Matrix using this compound as an Internal Standard

This protocol provides a general framework for the use of this compound as an internal standard for the quantification of cerivastatin in a biological matrix (e.g., plasma).

1. Preparation of Stock and Working Solutions:

- Prepare a primary stock solution of Cerivastatin (the analyte) and this compound (the internal standard) in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

- From the primary stock solutions, prepare a series of working solutions of the analyte at different concentrations to be used for the calibration curve.

- Prepare a working solution of the internal standard at a fixed concentration. The optimal concentration will depend on the sensitivity of the mass spectrometer and the expected concentration range of the analyte in the samples.

2. Sample Preparation (Protein Precipitation):

- To 100 µL of the biological sample (plasma, serum, etc.), calibrator, or quality control, add a fixed volume (e.g., 10 µL) of the internal standard working solution.

- Vortex briefly to mix.

- Add 300 µL of cold acetonitrile to precipitate the proteins.

- Vortex vigorously for 1 minute.

- Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

- Transfer the supernatant to a clean tube or a 96-well plate for LC-MS analysis.

3. LC-MS/MS Analysis:

- Liquid Chromatography (LC):

- Use a suitable C18 reversed-phase column.

- Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid). The gradient should be optimized to achieve good separation of the analyte and internal standard from other matrix components.

- Mass Spectrometry (MS/MS):

- Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

- Optimize the MS parameters (e.g., ion source temperature, gas flows, collision energy) for both the analyte and the internal standard.

- Select appropriate precursor-to-product ion transitions for both cerivastatin and Cerivastatin-D3. For example:

- Cerivastatin: [M-H]⁻ → product ion

- Cerivastatin-D3: [M-H]⁻ → product ion (with a +3 Da shift in the precursor ion)

4. Data Analysis:

- Integrate the peak areas of the analyte and the internal standard for each sample, calibrator, and quality control.

- Calculate the peak area ratio (analyte peak area / internal standard peak area).

- Construct a calibration curve by plotting the peak area ratio versus the concentration of the analyte for the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Workflow and Pathway Diagrams

Caption: Experimental workflow for the quantification of cerivastatin using Cerivastatin-D3 as an internal standard.

Caption: Simplified signaling pathway of Cerivastatin's mechanism of action.

Conclusion

This compound is an indispensable tool for researchers engaged in the quantitative analysis of cerivastatin and potentially other statins. Its properties as a stable isotope-labeled internal standard ensure the accuracy and reliability of bioanalytical data obtained through LC-MS methodologies. This guide has provided a comprehensive overview of its chemical nature, the mechanism of its parent compound, and a practical framework for its application. By understanding and implementing the principles outlined herein, scientists can enhance the quality and integrity of their research in drug metabolism, pharmacokinetics, and related fields.

References

-

Wikipedia. Cerivastatin. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 446156, Cerivastatin. [Link]

- Butner, L. E. (1998). Drug Criteria & Outcomes: Cerivastatin (Baycol) for cholesterol. Clinician.com.

-

U.S. Food and Drug Administration. (2001). BAYCOL (cerivastatin sodium tablets) Label. [Link]

-

Mück, W. (2000). Clinical pharmacokinetics of cerivastatin. Clinical Pharmacokinetics, 39(2), 99–116. [Link]

-

Mück, W., et al. (1997). Metabolism of cerivastatin by human liver microsomes in vitro. Characterization of primary metabolic pathways and of cytochrome P450 isozymes involved. Drug Metabolism and Disposition, 25(3), 321–331. [Link]

-

Aung, T., et al. (2020). Cerivastatin for lowering lipids. Cochrane Database of Systematic Reviews, (11). [Link]

-

U.S. Food and Drug Administration. BAYCOL (cerivastatin sodium tablets) Pharmacology Review. [Link]

-

Tomalik-Scharte, D., et al. (2010). Cerivastatin in vitro metabolism by CYP2C8 variants found in patients experiencing rhabdomyolysis. Pharmacogenomics and Personalized Medicine, 3, 57–67. [Link]

- Tomalik-Scharte, D., et al. (2010). Cerivastatin in vitro metabolism by CYP2C8 variants found in patients experiencing rhabdomyolysis. Pharmacogenetics and Genomics, 20(10), 601-610.

-

MedicineNet. (n.d.). cerivastatin (Baycol): Drug Side Effects and Dosing. [Link]

- Stancu, C., & Sima, A. (2001). Preclinical and clinical pharmacology of cerivastatin. Atherosclerosis Supplements, 2(1), 29-37.

-

Pharmaffiliates. Chemical Name : Hydroxy Cerivastatin-d3 Sodium Salt. [Link]

- Bischoff, H., et al. (1996). Cerivastatin: pharmacology of a novel synthetic and highly active HMG-CoA reductase inhibitor.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 23663992, Cerivastatin Sodium. [Link]

-

Aptochem. Custom Synthesis and Compound Synthesis. [Link]

-

RK Tech Kft. Tools for ADME/Tox. [Link]

- Google Patents.

-

ResearchGate. (2009). Development and Validation of Stability-Indicating HPLC Methods for Quantitative Determination of Pravastatin, Fluvastatin, Atorvastatin, and Rosuvastatin in Pharmaceuticals. [Link]

- van de Merbel, N. C. (2006). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 2(10), 1647-1650.

- Rettig, D., & Mück, W. (1998). Preclinical review of cerivastatin sodium--a step forward in HMG-CoA reductase inhibition. International Journal of Clinical Pharmacology and Therapeutics, 36(5), 243-253.

Sources

- 1. Cerivastatin - Wikipedia [en.wikipedia.org]

- 2. Cerivastatin | C26H34FNO5 | CID 446156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cerivastatin for lowering lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cerivastatin (Baycol): Drug Side Effects and Dosing [medicinenet.com]

- 5. Preclinical and clinical pharmacology of cerivastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. This compound | LGC Standards [lgcstandards.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. ≥98% (HPLC), HMG-CoA reductase inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]

- 13. Cerivastatin Sodium | C26H33FNNaO5 | CID 23663992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. scbt.com [scbt.com]

- 15. clinician.com [clinician.com]

- 16. Cerivastatin: pharmacology of a novel synthetic and highly active HMG-CoA reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Preclinical review of cerivastatin sodium--a step forward in HMG-CoA reductase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Clinical pharmacokinetics of cerivastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Metabolism of cerivastatin by human liver microsomes in vitro. Characterization of primary metabolic pathways and of cytochrome P450 isozymes involved - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Cerivastatin in vitro metabolism by CYP2C8 variants found in patients experiencing rhabdomyolysis - PMC [pmc.ncbi.nlm.nih.gov]

Deuterated Cerivastatin: A Mechanistic Deep Dive into Enhanced Pharmacokinetic and Pharmacodynamic Profiles

Abstract

Cerivastatin, a highly potent HMG-CoA reductase inhibitor, was withdrawn from the global market due to an unacceptably high incidence of severe rhabdomyolysis.[1][2] This toxicity was linked to its pharmacokinetic profile, particularly its metabolism by cytochrome P450 enzymes and significant drug-drug interactions.[3] This technical guide explores the mechanism of action of a strategically deuterated version of cerivastatin. By leveraging the deuterium kinetic isotope effect (KIE), the targeted replacement of hydrogen with deuterium at sites of metabolic vulnerability is hypothesized to slow the rate of metabolic clearance. This guide provides a comprehensive overview of cerivastatin's primary mechanism, its metabolic liabilities, the core principles of deuteration, and the experimental methodologies required to validate the anticipated improvements in its pharmacokinetic and pharmacodynamic profile. The central hypothesis is that deuteration can sufficiently alter cerivastatin's metabolism to increase its therapeutic index, potentially resurrecting a highly potent molecule by mitigating the metabolic issues that led to its downfall.

Introduction: The Rationale for Deuterating Cerivastatin

A Brief History and Clinical Context of Cerivastatin

Cerivastatin (brand names Baycol/Lipobay) is a synthetic, enantiomerically pure inhibitor of HMG-CoA reductase that was highly effective at lowering low-density lipoprotein (LDL) cholesterol at very low doses.[4] However, post-market surveillance revealed a significantly higher rate of rhabdomyolysis—a severe and potentially fatal form of muscle damage—compared to other statins.[1] The risk was particularly elevated at the highest dose (0.8 mg) and when co-administered with gemfibrozil, an inhibitor of the CYP2C8 enzyme.[2] This led to its voluntary withdrawal by the manufacturer in 2001, ending the clinical use of a highly potent therapeutic agent.[5][6]

The Concept of Deuteration in Drug Development: The Kinetic Isotope Effect

Deuteration is the strategic replacement of one or more hydrogen atoms in a drug molecule with deuterium, a stable, non-radioactive isotope of hydrogen.[7] Deuterium contains an additional neutron, effectively doubling the mass of the atom.[8] This increased mass results in a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond, with a lower zero-point vibrational energy.[9]

This fundamental difference in bond strength is the basis of the Kinetic Isotope Effect (KIE) .[] Many drug metabolism reactions, particularly those mediated by the cytochrome P450 (CYP) enzyme system, involve the cleavage of a C-H bond as a rate-determining step.[11] Because the C-D bond requires more energy to break, substituting hydrogen with deuterium at these metabolic "soft spots" can significantly slow down the rate of metabolism.[][12] This can lead to tangible clinical benefits, such as:

-

Increased drug half-life and overall exposure (AUC).[13]

-

Reduced peak-to-trough plasma concentration fluctuations.[14]

-

Potential for lower or less frequent dosing.[8]

-

Decreased formation of potentially toxic or reactive metabolites.[12]

Hypothesis: How Deuteration Could Mitigate Cerivastatin's Metabolic Liabilities

The toxicity of cerivastatin was intrinsically linked to its metabolism. The drug is cleared almost exclusively via metabolism by two primary pathways:

-

Demethylation of the benzylic methyl ether, catalyzed by both CYP3A4 and CYP2C8.[15][16]

-

Hydroxylation of a methyl group on the 6-isopropyl substituent, predominantly catalyzed by CYP2C8.[15][16][17]

The severe drug-drug interaction with the CYP2C8 inhibitor gemfibrozil underscored the critical role of this metabolic pathway in safely clearing the drug.[3]

The central hypothesis for deuterated cerivastatin is that by replacing the hydrogen atoms on the metabolically labile methyl ether and isopropyl groups with deuterium, the rate of CYP-mediated metabolism will be substantially reduced due to the KIE. This metabolic stabilization is expected to result in a more predictable pharmacokinetic profile, lower peak plasma concentrations (Cmax), and reduced clearance, thereby increasing the overall drug exposure (AUC) in a controlled manner. This could potentially reduce the risk of myotoxicity and allow the potent cholesterol-lowering effects of the molecule to be harnessed safely.

Core Mechanism of Action: HMG-CoA Reductase Inhibition

The Mevalonate Pathway and Cholesterol Biosynthesis

Deuteration does not alter the fundamental pharmacodynamic mechanism of a drug, as the shape and stereochemistry of the molecule remain virtually unchanged.[] Like its non-deuterated parent, deuterated cerivastatin acts as a competitive inhibitor of HMG-CoA reductase.[18][19] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, which is the early and rate-limiting step in the cholesterol biosynthesis pathway in the liver.[20]

By inhibiting this step, cerivastatin reduces the intracellular pool of cholesterol in hepatic cells. This reduction stimulates the synthesis and upregulation of LDL receptors on the surface of liver cells, which in turn increases the clearance of LDL cholesterol from the bloodstream.[18][19]

Caption: The Mevalonate Pathway and Site of Cerivastatin Action.

Cerivastatin's Binding to HMG-CoA Reductase

Cerivastatin is a synthetic and enantiomerically pure inhibitor with a high affinity for the HMG-CoA reductase enzyme, exhibiting a Ki (inhibition constant) of 1.3 nM/L.[6][18] The functional part of the molecule, the dihydroxyheptanoic acid group, mimics the structure of the natural substrate (HMG-CoA) and binds to the enzyme's active site.[18] This competitive inhibition prevents the enzyme from processing its native substrate, thus halting the downstream production of cholesterol.[18][19] As a bioisostere, deuterated cerivastatin is expected to retain this high binding affinity.

The Impact of Deuteration on Cerivastatin's Metabolism

Cytochrome P450-Mediated Metabolism of Cerivastatin: Key Pathways

As established, cerivastatin is cleared via two main oxidative biotransformation reactions catalyzed by CYP2C8 and CYP3A4.[15][16][21] These metabolic pathways represent the "soft spots" where deuteration is most likely to have a profound impact.

Caption: The Kinetic Isotope Effect on Cerivastatin Metabolism.

The Deuterium Kinetic Isotope Effect (KIE) in Action

By replacing the hydrogens on the methyl ether and isopropyl groups with deuterium, the rate-limiting C-H bond cleavage steps performed by CYP enzymes are expected to be significantly slowed. The stronger C-D bond presents a higher activation energy barrier for the enzyme to overcome, resulting in a decreased rate of metabolite formation.[9][] This directly translates to a lower intrinsic clearance rate for the deuterated compound compared to its protio (non-deuterated) counterpart.

Experimental Validation: Protocols and Methodologies

To validate the hypothesis that deuteration improves the metabolic stability of cerivastatin, a series of standardized in vitro and in vivo experiments are required.

In Vitro Validation: Microsomal Stability Assay

The primary in vitro tool to assess metabolic stability is the liver microsomal stability assay. Liver microsomes are subcellular fractions containing the highest concentration of CYP enzymes, the primary drivers of Phase I metabolism.[22][23] This assay measures the rate of disappearance of a parent compound over time when incubated with microsomes.

Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (Clint) of deuterated cerivastatin and non-deuterated cerivastatin in human liver microsomes.

Materials:

-

Pooled human liver microsomes (e.g., from XenoTech)

-

Deuterated and non-deuterated cerivastatin (test compounds)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (containing NADPH, glucose-6-phosphate, and G6P-dehydrogenase)

-

Positive control compounds (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6)[24]

-

Acetonitrile (ACN) with an internal standard for reaction termination

-

LC-MS/MS system for analysis

Procedure:

-

Preparation: Thaw pooled human liver microsomes on ice. Prepare a microsomal working solution at a final protein concentration of 0.5 mg/mL in potassium phosphate buffer.[23] Prepare 1 µM working solutions of the test compounds and positive controls.[25]

-

Pre-incubation: In a 96-well plate, add the microsomal working solution and the test compound solution. Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

-

Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. For negative controls, add buffer instead of the NADPH system to assess non-CYP-mediated degradation.[22]

-

Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an analytical internal standard.[24] The 0-minute time point sample is quenched immediately after adding the NADPH solution.

-

Sample Processing: Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated microsomal proteins.

-

Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the remaining concentration of the parent compound at each time point relative to the 0-minute sample.

-

Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (Clint = (0.693/t½) / (mg protein/mL)).[24]

Caption: Experimental Workflow for the In Vitro Microsomal Stability Assay.

In Vivo Validation: Pharmacokinetic Studies in Animal Models

Following promising in vitro data, comparative pharmacokinetic studies in animal models are essential to understand how altered metabolism translates to an in vivo setting. Rodent (rat) and non-rodent (rabbit or dog) models are commonly used for statin research.[26][27]

Objective: To compare the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, Clearance) of deuterated and non-deuterated cerivastatin following oral administration in Sprague-Dawley rats.

Animals: Male Sprague-Dawley rats (n=5 per group), weighing 250-300g.

Procedure:

-

Dosing: Administer a single oral gavage dose (e.g., 5 mg/kg) of either deuterated or non-deuterated cerivastatin, formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

-

Blood Sampling: Collect serial blood samples (approx. 100-200 µL) from the tail vein or via cannulation at pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).[28]

-

Plasma Preparation: Process blood samples immediately by centrifugation to obtain plasma. Store plasma samples at -80°C until analysis.

-

Bioanalysis: Quantify the plasma concentrations of the parent drug (both deuterated and non-deuterated forms) and its major metabolites using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters for each animal and determine the mean for each group.

Anticipated Pharmacokinetic and Pharmacodynamic Outcomes

Projected Pharmacokinetic Profile

Based on the KIE, a successful deuteration strategy for cerivastatin would be expected to yield a significantly altered pharmacokinetic profile compared to the original drug.

| Pharmacokinetic Parameter | Non-Deuterated Cerivastatin | Expected Outcome for Deuterated Cerivastatin | Rationale |

| Metabolic Clearance (CL/F) | High | Significantly Decreased | Slower CYP-mediated metabolism due to the stronger C-D bond.[13] |

| Elimination Half-life (t½) | Short (~2-3 hours)[15] | Increased | Reduced clearance directly leads to a longer residence time in the body.[13] |

| Area Under the Curve (AUC) | Baseline | Significantly Increased | Slower elimination results in greater overall drug exposure for a given dose.[13] |

| Peak Concentration (Cmax) | Baseline | Increased or Similar | This can vary; slower metabolism may lead to a higher peak, but slower absorption could also blunt it. |

| Bioavailability (%F) | ~60%[19] | Increased | Reduced first-pass metabolism in the liver would increase the fraction of the dose reaching systemic circulation. |

Potential Pharmacodynamic and Clinical Consequences

-

Prolonged Target Engagement: An increased half-life would mean that HMG-CoA reductase is inhibited for a longer duration, potentially allowing for the same or greater LDL-lowering efficacy at a reduced dose or with less frequent administration (e.g., once daily vs. twice daily).

-

Improved Safety Profile: By slowing metabolism, deuteration can lead to a more stable and less variable plasma concentration profile, avoiding the high peaks that may be associated with toxicity.[14] Crucially, by reducing the overall metabolic turnover, the formation of any potentially reactive or toxic metabolites could be minimized. For cerivastatin, this could directly reduce the risk of myopathy that plagued the original drug.

-

Reduced Drug-Drug Interaction Potential: While deuteration would not eliminate the interaction with strong CYP inhibitors, a lower intrinsic reliance on these pathways could lessen the clinical impact of such interactions, making the drug safer for use in a wider patient population.

Conclusion

The story of cerivastatin is a cautionary tale of a highly potent drug undermined by a challenging metabolic profile. Strategic deuteration, grounded in the well-established principle of the kinetic isotope effect, offers a scientifically robust approach to directly address the metabolic liabilities that led to its withdrawal. By slowing the rate of CYP-mediated clearance, a deuterated version of cerivastatin holds the potential for a superior pharmacokinetic profile, characterized by a longer half-life, greater exposure, and a potentially improved safety margin. The experimental frameworks outlined in this guide provide a clear pathway to validate this hypothesis. If successful, this strategy could reclaim the therapeutic potential of the cerivastatin scaffold, demonstrating how targeted molecular modifications can transform a drug's clinical viability.

References

-

Wikipedia. Cerivastatin. [Link]

-

U.S. Food and Drug Administration. BAYCOL - accessdata.fda.gov. [Link]

-

Mück, W. (2000). Clinical pharmacokinetics of cerivastatin. Clinical Pharmacokinetics, 39(2), 99-116. [Link]

-

Watanabe, M., et al. (1997). Cerivastatin. Drugs of the Future, 22(5), 481. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. cerivastatin | Ligand page. [Link]

-

Concert Pharmaceuticals. (2022). From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs. [Link]

-

Mück, W., et al. (1997). Metabolism of cerivastatin by human liver microsomes in vitro. Characterization of primary metabolic pathways and of cytochrome P450 isozymes involved. Drug Metabolism and Disposition, 25(3), 321-331. [Link]

-

Tornio, A., et al. (2014). Cerivastatin in vitro metabolism by CYP2C8 variants found in patients experiencing rhabdomyolysis. Pharmacogenomics, 15(8), 1075-1087. [Link]

-

JRF Global. Deuterated Drugs –A New Beginning. [Link]

-

GPnotebook. Starting/monitoring statin therapy: Interactions. [Link]

-

Wikipedia. Deuterated drug. [Link]

-

Gant, T. G. (2010). The kinetic isotope effect in the search for deuterated drugs. Journal of Medicinal Chemistry, 53(14), 5065-5077. [Link]

-

Furberg, C. D., & Pitt, B. (2001). Withdrawal of cerivastatin from the world market. Current Controlled Trials in Cardiovascular Medicine, 2(5), 205–207. [Link]

-

Cyprotex. Microsomal Stability. [Link]

-

Pecoraro, V., et al. (2014). Most appropriate animal models to study the efficacy of statins: A systematic review. Journal of Cellular and Molecular Medicine, 18(9), 1737-1747. [Link]

-

Arakawa, K. (2008). Statins—Lessons from Cerivastatin Withdrawal from the Market. Journal of the National Institute of Public Health, 57(1), 32-37. [Link]

-

Pirali, T., et al. (2019). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 18(10), 773-791. [Link]

-

Pasternak, R. C., et al. (2002). ACC/AHA/NHLBI Clinical Advisory on the Use and Safety of Statins. Circulation, 106(8), 1024–1028. [Link]

-

Lorkowski, G., et al. (2020). Insights Into Atorvastatin Pharmacokinetics in Rats Reveal Regulation of CYP3A1 by Humanization of SLCO2B1. CPT: Pharmacometrics & Systems Pharmacology, 9(10), 557-566. [Link]

-

AxisPharm. Microsomal Stability Assay Protocol. [Link]

-

Li, Z., et al. (2021). Toxicology and Pharmacokinetics Study of Intradiscal Injection of Simvastatin in Rabbits. Frontiers in Bioengineering and Biotechnology, 9, 649692. [Link]

-

Mercell. metabolic stability in liver microsomes. [Link]

-

BioDuro. ADME Microsomal Stability Assay. [Link]

-

MTT-Labs. In vitro drug metabolism: for the selection of your lead compounds. [Link]

-

Furberg, C. D., & Pitt, B. (2001). Withdrawal of cerivastatin from the world market. Current Controlled Trials in Cardiovascular Medicine, 2(5), 205–207. [Link]

-

van de Steeg, E., et al. (2013). Combined analysis of pharmacokinetic and efficacy data of preclinical studies with statins markedly improves translation of drug efficacy to human trials. Journal of Pharmacology and Experimental Therapeutics, 347(1), 164-173. [Link]

-

Ferreira, B., et al. (2021). [18F]Atorvastatin Pharmacokinetics and Biodistribution in Healthy Female and Male Rats. Molecular Pharmaceutics, 18(9), 3467–3476. [Link]

-

Therapeutic Goods Administration (TGA). (2001). Cerivastatin (withdrawal from sale). [Link]

-

Bioscientia. (2020). Deuterated Drugs. [Link]

-

Zhang, Y., et al. (2025). Simulation of Plasma Level Changes in Cerivastatin and Its Metabolites, Particularly Cerivastatin Lactone, Induced by Coadministration with CYP2C8 Inhibitor Gemfibrozil, CYP3A4 Inhibitor Itraconazole, or Both, Using the Metabolite-Linked Model. Pharmaceutics, 17(7), 1432. [Link]

Sources

- 1. Withdrawal of cerivastatin from the world market - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Withdrawal of cerivastatin from the world market - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4. Statins—Lessons from Cerivastatin Withdrawal from the Market [jstage.jst.go.jp]

- 4. Cerivastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Deuterated drug - Wikipedia [en.wikipedia.org]

- 8. bioscientia.de [bioscientia.de]

- 9. jrfglobal.com [jrfglobal.com]

- 11. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. isotope.com [isotope.com]

- 15. Clinical pharmacokinetics of cerivastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Metabolism of cerivastatin by human liver microsomes in vitro. Characterization of primary metabolic pathways and of cytochrome P450 isozymes involved - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cerivastatin in vitro metabolism by CYP2C8 variants found in patients experiencing rhabdomyolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cerivastatin - Wikipedia [en.wikipedia.org]

- 19. accessdata.fda.gov [accessdata.fda.gov]

- 20. cerivastatin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 21. gpnotebook.com [gpnotebook.com]

- 22. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 23. mttlab.eu [mttlab.eu]

- 24. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 25. mercell.com [mercell.com]

- 26. researchgate.net [researchgate.net]

- 27. Frontiers | Toxicology and Pharmacokinetics Study of Intradiscal Injection of Simvastatin in Rabbits [frontiersin.org]

- 28. pubs.acs.org [pubs.acs.org]

Synthesis and Purification of Cerivastatin-D3, Sodium Salt: A Comprehensive Technical Guide for LC-MS/MS Bioanalysis

Executive Summary

Cerivastatin sodium is a highly potent, fully synthetic, and enantiomerically pure inhibitor of HMG-CoA reductase, characterized by a unique pentasubstituted pyridine core[1][2]. Although it was voluntarily withdrawn from the global clinical market in 2001 due to severe risks of myotoxicity and fatal rhabdomyolysis[3][4], Cerivastatin remains a critical analyte in retrospective clinical toxicology, forensic analysis, and pharmacokinetic research.

To achieve precise and reproducible quantification of Cerivastatin in complex biological matrices (e.g., human plasma) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) is strictly required[5][6]. This whitepaper details the mechanistic rationale, synthetic strategy, and purification protocols for Cerivastatin-D3, Sodium Salt, ensuring high isotopic purity and analytical reliability.

Mechanistic Rationale & E-E-A-T Principles

Why Synthesize a D3-Labeled Analogue?

In LC-MS/MS bioanalysis, co-eluting endogenous matrix components can severely suppress or enhance the ionization efficiency of the target analyte in the electrospray ionization (ESI) source. A SIL-IS must perfectly mimic the physicochemical properties of the analyte—sharing identical extraction recovery and chromatographic retention time—while providing a sufficient mass shift to be resolved by the mass spectrometer[6].

Selection of the Labeling Site

Cerivastatin contains a 4-(4-fluorophenyl)-2,6-diisopropyl-5-(methoxymethyl)pyridin-3-yl core[4]. The methoxymethyl group at the C5 position is the optimal site for deuteration. By utilizing Iodomethane-D3 (

Causality of Design: This specific site is chemically robust. Unlike acidic protons or alpha-carbonyl positions, the ether methyl group does not undergo spontaneous hydrogen/deuterium (H/D) exchange in aqueous biological matrices or acidic LC mobile phases. This ensures the absolute integrity of the +3 Da mass shift (m/z 463.4 vs. 460.4) throughout the entire bioanalytical workflow[5][6].

Retrosynthetic Analysis & Synthetic Strategy

The synthesis of Cerivastatin-D3 converges two main fragments: the deuterated pentasubstituted pyridine core and the chiral (3R,5S)-3,5-dihydroxyhept-6-enoic acid side chain[7][8].

Caption: Retrosynthetic pathway for the preparation of Cerivastatin-D3 Sodium Salt.

Detailed Experimental Protocols

Protocol 1: Synthesis of the Deuterated Pyridine Core

Objective: Install the

-

In a flame-dried, nitrogen-purged flask, dissolve 1.0 eq of the hydroxymethyl pyridine precursor in anhydrous THF.

-

Cool the solution to 0 °C and carefully add 1.5 eq of NaH (60% dispersion in mineral oil). Stir for 30 minutes until hydrogen gas evolution ceases.

-

Add 1.2 eq of Iodomethane-D3 (

) dropwise. -

Warm the reaction to room temperature and stir for 4 hours.

Self-Validation System: Monitor the reaction via LC-MS. The reaction is deemed complete when the precursor peak disappears and a new peak at +17 Da (representing the transition from

Protocol 2: Olefination to Attach the Statin Side Chain

Objective: Couple the deuterated core with the chiral side chain, ensuring (E)-alkene geometry. Causality: The natural active statin pharmacophore requires a trans (E) double bond[7]. A trans-selective Wittig-Horner reaction or a Julia-Kocienski olefination is employed to strictly control this stereochemistry, preventing the formation of the inactive (Z)-isomer. Step-by-Step:

-

Dissolve the chiral sulfone or phosphonate side-chain precursor (protected as an acetonide/ester) in anhydrous THF and cool to -78 °C.

-

Add a strong base (e.g., KHMDS or NaHMDS) to generate the ylide/carbanion.

-

Slowly add the deuterated pyridine aldehyde (from Protocol 1) to the mixture.

-

Allow the reaction to slowly warm to room temperature over 12 hours.

Self-Validation System: Isolate the crude product and perform

Protocol 3: Global Deprotection and Sodium Salt Formation

Objective: Remove protecting groups and form the final, water-soluble sodium salt[1][4]. Causality: Statins are highly prone to lactonization under acidic conditions[4]. Therefore, a mild basic hydrolysis (saponification) is used to cleave the ester and acetonide groups while simultaneously forming the open-ring sodium salt without causing epimerization at the C3/C5 chiral centers. Step-by-Step:

-

Dissolve the protected Cerivastatin-D3 olefin in a mixture of Methanol and THF (1:1 v/v).

-

Add 1.1 eq of 1M aqueous NaOH dropwise at 0 °C.

-

Stir at room temperature for 4-6 hours.

-

Evaporate the organic solvents under reduced pressure, keeping the aqueous bath below 30 °C to prevent thermal degradation.

Self-Validation System: Monitor the pH of the final aqueous solution. It must be strictly maintained between 8.5 and 9.0 to ensure the compound remains entirely in the active, open-ring beta-hydroxyacid sodium salt form rather than cyclizing into the pyridinolactone[4].

Purification and Characterization

To serve as a reliable SIL-IS, Cerivastatin-D3 must achieve >98% chemical purity and >99% isotopic purity.

-

Preparative HPLC: Purify the crude aqueous sodium salt using a C18 Prep-HPLC column. Use a buffered mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 9.0) and Acetonitrile. The alkaline buffer is critical to prevent lactonization during purification.

-

Lyophilization: Pool the pure fractions, remove the acetonitrile under vacuum, and freeze-dry (lyophilize) the remaining aqueous solution to yield Cerivastatin-D3 Sodium Salt as a stable, white to off-white powder.

Quantitative Data Presentation

The following table summarizes the critical analytical parameters comparing the unlabeled drug to the newly synthesized SIL-IS, which are essential for setting up the LC-MS/MS Multiple Reaction Monitoring (MRM) method[5].

| Parameter | Cerivastatin Sodium | Cerivastatin-D3 Sodium |

| Molecular Formula | ||

| Molecular Weight | 481.53 g/mol [4] | 484.55 g/mol |

| Precursor Ion | m/z 460.4[5] | m/z 463.4 |

| Product Ion (MRM) | m/z 356.3[5] | m/z 359.3 |

| Isotopic Purity Target | N/A | |

| Pharmacological State | Active (Open Ring)[1] | Active (Open Ring) |

Application: Bioanalytical Workflow

Once synthesized and purified, Cerivastatin-D3 is integrated into the quantitative bioanalytical workflow. The SIL-IS is spiked into the plasma sample at the very beginning of the extraction process, ensuring that any analyte loss during Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) is proportionally mirrored by the internal standard[6].

Caption: Typical LC-MS/MS bioanalytical workflow utilizing Cerivastatin-D3 as a SIL-IS.

References

-

Cerivastatin: pharmacology of a novel synthetic and highly active HMG-CoA reductase inhibitor Source: PubMed (NIH) URL:[Link]

-

Cerivastatin Sodium | C26H33FNNaO5 | CID 23663992 Source: PubChem (NIH) URL:[Link]

-

Cerivastatin Source: Wikipedia URL:[Link]

-

Simple, sensitive and rapid LC-MS/MS method for the quantitation of cerivastatin in human plasma Source: PubMed (NIH) URL:[Link]

-

The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects Source: Waters Corporation URL:[Link]

-

Rivastatin, Cerivastatin sodium, Bay-w-6228 Source: DrugFuture Synthetic Database URL:[Link]

-

Statins—From Fungi to Pharmacy Source: MDPI URL:[Link]

-

Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals Source: ACS Publications URL:[Link]

Sources

- 1. Cerivastatin: pharmacology of a novel synthetic and highly active HMG-CoA reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Cerivastatin Sodium | C26H33FNNaO5 | CID 23663992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cerivastatin - Wikipedia [en.wikipedia.org]

- 5. Simple, sensitive and rapid LC-MS/MS method for the quantitation of cerivastatin in human plasma--application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Rivastatin, Cerivastatin sodium, Bay-w-6228, Certa, Baycol, Lipobay(free acid)-药物合成数据库 [drugfuture.com]

- 8. mdpi.com [mdpi.com]

Mass Spectrometry Fragmentation Pattern of Cerivastatin-D3: A Technical Guide

Executive Summary

Cerivastatin (formerly Baycol/Lipobay) is a synthetic HMG-CoA reductase inhibitor.[1][2][3] Although withdrawn from the clinical market due to rhabdomyolysis risks, it remains a critical analyte in forensic toxicology, clinical research, and mechanistic toxicity studies.

This guide details the mass spectrometry (MS/MS) behavior of Cerivastatin-D3 , the deuterated internal standard (IS) essential for correcting matrix effects (ion suppression/enhancement) in quantitative analysis. We focus on the electrospray ionization (ESI) positive mode fragmentation patterns, specifically the transition from the protonated precursor to the characteristic product ions formed via side-chain cleavage.

Part 1: Chemical Identity & Structural Basis

To interpret the fragmentation pattern, one must understand the structural differences between the native analyte and its isotopologue.

Native Cerivastatin

-

IUPAC Name: (3R,5S,6E)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-bis(1-methylethyl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoic acid.

-

Formula:

-

Monoisotopic Mass: 459.24 g/mol

-

Precursor Ion

: m/z 460.3

Cerivastatin-D3 (Internal Standard)

The standard commercial deuterated analog is typically labeled at the methoxymethyl group attached to the central pyridine ring. This placement is metabolically stable and ensures the label is retained in the primary core fragment.

-

Labeling Position:

-methyl-d3 ( -

Formula:

-

Monoisotopic Mass: 462.26 g/mol

-

Precursor Ion

: m/z 463.3

Part 2: Fragmentation Mechanics (The Core)

The fragmentation of statins in ESI(+) mode is dominated by the instability of the dihydroxyheptenoic acid side chain. The core pyridine structure is highly stable due to aromaticity and steric protection by the isopropyl groups.

Primary Transition (Quantifier)

The most sensitive transition involves the neutral loss of a portion of the side chain.

-

Mechanism: The protonated molecular ion undergoes a neutral loss of 104 Da (

). This corresponds to the cleavage of the terminal dihydroxy acid moiety, likely involving a dehydration-cyclization mechanism common in statins. -

Native Transition: m/z 460.3

356.2 -

D3 Transition: m/z 463.3

359.2-

Note: The mass shift (+3) is conserved in the product ion because the deuterium label is located on the pyridine core (methoxymethyl group), not on the cleaved side chain.

-

Secondary Transition (Qualifier)

A secondary fragmentation involves further breakdown of the side chain or the methoxymethyl group.

-

Native Transition: m/z 460.3

290.2 -

D3 Transition: m/z 463.3

293.2

Fragmentation Pathway Diagram

The following diagram illustrates the specific mass transitions and the retention of the deuterium label during collision-induced dissociation (CID).

Figure 1: Comparative fragmentation pathways of Native Cerivastatin and Cerivastatin-D3, showing the conservation of the mass shift in product ions.

Part 3: Mass Spectrometry Method Development

To achieve high sensitivity (picogram/mL levels), the mass spectrometer must be tuned to maximize the abundance of the precursor ion before fragmentation.

Ionization Source Parameters (ESI+)

Statins are readily protonated in positive mode due to the nitrogen in the pyridine ring and the hydroxyl groups.

| Parameter | Setting (Typical for Sciex QTRAP/Triple Quad) | Explanation |

| Polarity | Positive (ESI+) | Protonation of the pyridine nitrogen. |

| Curtain Gas (CUR) | 20–30 psi | Prevents solvent droplets from entering the vacuum. |

| Ion Spray Voltage (IS) | 4500–5500 V | High voltage required for efficient droplet charging. |

| Temperature (TEM) | 450–550 °C | Ensures complete desolvation of the mobile phase. |

| Collision Gas (CAD) | Medium/High | Nitrogen is used to induce fragmentation in Q2. |

MRM Table

The following Multiple Reaction Monitoring (MRM) transitions are recommended for clinical or toxicological assays.

| Analyte | Precursor (m/z) | Product (m/z) | Dwell (ms) | Collision Energy (eV) | Role |

| Cerivastatin | 460.3 | 356.2 | 100 | 25–30 | Quantifier |

| Cerivastatin | 460.3 | 290.2 | 100 | 40–45 | Qualifier |

| Cerivastatin-D3 | 463.3 | 359.2 | 100 | 25–30 | IS Quantifier |

Part 4: Validated Experimental Protocol

This protocol outlines a self-validating workflow using Liquid-Liquid Extraction (LLE) to minimize matrix effects, which is superior to protein precipitation for lipophilic statins.

Sample Preparation Workflow

Rationale: Cerivastatin is highly bound to plasma proteins (>99%). LLE using an ether-based solvent disrupts these bonds and provides a cleaner extract than protein precipitation.

Figure 2: Liquid-Liquid Extraction (LLE) workflow optimized for recovery of lipophilic statins.

Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., Waters XTerra MS C18 or Phenomenex Kinetex). Dimensions: 50 mm × 2.1 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

-

Mobile Phase B: Acetonitrile (Organic modifier).

-

Gradient:

-

0.0 min: 30% B

-

0.5–2.5 min: Linear ramp to 90% B

-

2.6–3.5 min: Hold at 90% B (Wash)

-

3.6 min: Re-equilibrate to 30% B

-

-

Flow Rate: 0.3 – 0.5 mL/min.

Part 5: Data Interpretation & Troubleshooting

Matrix Effects & IS Correction

Cerivastatin-D3 is chemically identical to the analyte but mass-resolved.

-

Acceptance Criteria: The retention time of Cerivastatin-D3 must be within ±0.05 minutes of native Cerivastatin.

-

Ion Suppression: If the absolute peak area of the IS drops by >50% compared to a solvent standard, matrix suppression is occurring. Re-evaluate the LLE extraction or increase the wash volume.

Cross-Talk (Interference)

-

Issue: If the native Cerivastatin channel (460

356) shows a peak when injecting only the D3 standard. -

Cause: Isotopic impurity of the D3 standard (presence of D0).

-

Solution: Ensure the D3 standard purity is >99% isotopic enrichment. If interference persists, lower the IS concentration.

References

-

Wang, L., et al. (2004). Simple, sensitive and rapid LC-MS/MS method for the quantitation of cerivastatin in human plasma--application to pharmacokinetic studies. Journal of Chromatography B.

-

Mayer, B., et al. (2023). Confirmation of Statin and Fibrate Use from Small-Volume Archived Plasma Samples by High-Throughput LC-MS/MS Method. Molecules.

-

PubChem. (n.d.). Cerivastatin | C26H34FNO5. National Library of Medicine.

-

Forensic RTI. (2024). Selecting and optimizing transitions for LC-MS/MS methods. RTI International.

Sources

Metabolic Fate of Cerivastatin-D3 in Liver Microsomes

Topic: Content Type: In-depth Technical Guide Audience: Researchers, DMPK Scientists, and Bioanalytical Chemists[1][2][3][4]

A Mechanistic and Analytical Guide[1][2][3][4][5]

Strategic Overview

Cerivastatin, a potent HMG-CoA reductase inhibitor, was withdrawn from the market due to severe rhabdomyolysis, often precipitated by drug-drug interactions (DDIs) involving CYP2C8 inhibition (e.g., by gemfibrozil glucuronide).[1][2][3][4][5] In modern drug development, Cerivastatin-D3 serves two critical roles: as a stable isotope-labeled internal standard (SIL-IS) for bioanalysis and as a mechanistic probe to investigate metabolic switching and kinetic isotope effects (KIE).[1][2][3][4][5]

This guide details the metabolic fate of Cerivastatin-D3 in human liver microsomes (HLM).[1][2][3][4][5] Unlike generic protocols, this document focuses on the structural consequences of the deuterium label position , specifically how the label is retained or lost during specific metabolic transformations, and how this impacts analytical strategies.

Key Technical Insight: The "Label Loss" Trap

Most commercially available Cerivastatin-D3 is labeled on the methoxymethyl group (

-

Implication: If you use Cerivastatin-D3 as an internal standard to quantify the M-1 metabolite, you will fail to distinguish the standard from the analyte.[1][2][3][4][5] Furthermore, the presence of deuterium at the site of metabolic attack (the methyl ether) introduces a primary Kinetic Isotope Effect (KIE), potentially altering the intrinsic clearance (

) values compared to the non-deuterated drug.[4][5]

Chemical Identity and Labeling Architecture

To understand the metabolic fate, we must first map the isotope location against the metabolic soft spots.

| Compound | Chemical Name | Label Position | |

| Cerivastatin (D0) | (3R,5S,6E)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoic acid | N/A | 460.2 |

| Cerivastatin-D3 | ...-5-(trideuteriomethoxymethyl )...[1][2][3][4][5] | Methoxymethyl ether ( | 463.2 |

Mechanistic Metabolic Pathways[4]

Cerivastatin undergoes two primary Phase I oxidative pathways in liver microsomes, mediated by CYP2C8 (approx. 60%) and CYP3A4 (approx. 40%).[3][4][5]

Pathway 1: -Demethylation (Formation of M-1)[1][2][3][4][5]

-

Enzymes: CYP2C8 and CYP3A4.[3]

-

Mechanism: Hydroxylation of the methoxymethyl carbon followed by hemiacetal collapse.

-

Fate of D3: The deuterated methyl group is cleaved as formaldehyde-D2 (or similar species).[1][2][3][4][5] The resulting metabolite, Desmethyl-Cerivastatin (M-1) , contains a hydroxyl group in place of the ether.[2][3][4][5]

-

Mass Shift:

. (Note: The product is chemically identical to the non-labeled metabolite; the mass drops by 17 Da relative to D3, but matches the D0 metabolite mass).[4][5]

Pathway 2: Aliphatic Hydroxylation (Formation of M-23)[1][2][3][4][5]

-

Enzymes: Predominantly CYP2C8.[3]

-

Mechanism: Hydroxylation of the C-6 isopropyl group.[1][2][3][5]

-

Fate of D3: The methoxymethyl group remains intact. The label is RETAINED .

-

Mass Shift:

(+16 Da).

Visualization of Metabolic Fate[5][6]

Caption: Metabolic divergence of Cerivastatin-D3. Note the critical loss of the deuterium label in the M-1 pathway (Red).[1][2][3]

Experimental Protocol: Microsomal Stability & Profiling

This protocol is designed to assess the metabolic stability of Cerivastatin-D3 and identify its metabolites.[1][2][3]

Materials

-

Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).[3][4][5]

-

Substrate: Cerivastatin-D3 Sodium Salt (10 mM stock in DMSO).[1][2][3][4][5]

-

Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL G6PDH).[1][2][3][4][5]

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Quench Solution: Ice-cold Acetonitrile (ACN) containing 200 nM Tolbutamide (IS for extraction efficiency, distinct from the analyte).

Step-by-Step Workflow

-

Preparation:

-

Thaw HLM on ice.[5] Dilute to 0.5 mg/mL in Phosphate Buffer.

-

Prepare 1 µM Cerivastatin-D3 working solution (Final DMSO < 0.1%).

-

-

Pre-Incubation:

-

Reaction Initiation:

-

Add 10 µL of NADPH regenerating system to initiate.

-

Control: Add Buffer instead of NADPH for negative control (T=60 min).

-

-

Sampling:

-

At T = 0, 5, 15, 30, 45, and 60 min, transfer 50 µL of reaction mixture into 150 µL of Quench Solution.

-

-

Processing:

-

Vortex for 10 min; Centrifuge at 4,000 rpm for 20 min at 4°C.

-

Transfer supernatant to LC-MS vials.

-

Analytical Method (LC-MS/MS)

System: UHPLC coupled to Triple Quadrupole MS (ESI+).

| Analyte | Precursor ( | Product ( | Retention of Label? |

| Cerivastatin-D3 | 463.2 | 359.2 | Yes |

| M-23 (D3-Hydroxy) | 479.2 | 359.2 | Yes |

| M-1 (Desmethyl) | 446.2 | 342.2 | NO (Identical to D0-M1) |

Note on Transitions: The product ion

Data Interpretation & Kinetic Isotope Effects[4][5][7][8]

When analyzing the data, you may observe a Deuterium Kinetic Isotope Effect (KIE) .[4][5][6] Because the C-D bond is stronger than the C-H bond, the rate of O-demethylation (Pathway A) may be slower for Cerivastatin-D3 than for Cerivastatin-D0.[1][2][3][4][5]

Calculating Intrinsic Clearance ( )

Plot

Critical Analysis:

If

Workflow Diagram

Caption: Experimental workflow for assessing Cerivastatin-D3 stability and metabolite identification.

References

-

Toronto Research Chemicals. Cerivastatin-D3 Sodium Salt Product Information. TRC-C277002.[1][2][3][4][5] Link

-

Cayman Chemical. Cerivastatin (sodium salt) Product Insert. Item No. 20362. Link

-

Mück, W. (1998).[4][5] "Clinical pharmacokinetics of cerivastatin." Clinical Pharmacokinetics, 35(4), 257-267.[1][2][3][4][5] Link

-

Prueksaritanont, T., et al. (2002).[4][5] "Gemfibrozil inhibits CYP2C8-mediated cerivastatin metabolism in human liver microsomes."[1][2][3][4][5] Drug Metabolism and Disposition, 30(11), 1280-1287.[1][2][3][4][5] Link

-

Gansäuer, A. (2021).[4][5][8] "Stabilizing pharmaceuticals with deuterium." Advanced Science News. Link

Sources

- 1. Cerivastatin | C26H34FNO5 | CID 446156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cerivastatin | C26H34FNO5 | CID 446156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cerivastatin-D3, Sodium Salt | LGC Standards [lgcstandards.com]

- 4. caymanchem.com [caymanchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. benchchem.com [benchchem.com]

- 7. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. Stabilizing pharmaceuticals with deuterium - Advanced Science News [advancedsciencenews.com]

Precision Bioanalysis of Cerivastatin: The Cerivastatin-D3 Internal Standard Protocol

Executive Summary: The Forensic Necessity

Cerivastatin (Baycol/Lipobay) was voluntarily withdrawn from the global market in 2001 following reports of fatal rhabdomyolysis, particularly when co-administered with gemfibrozil.[1] Despite its withdrawal, the molecule remains a critical analyte in forensic toxicology, retrospective epidemiological studies, and drug-drug interaction (DDI) research.

This guide details the implementation of Cerivastatin-D3 as a Stable Isotope Labeled Internal Standard (SIL-IS) for LC-MS/MS bioanalysis. While analog internal standards (like atorvastatin) are cheaper, they fail to adequately compensate for the specific matrix effects and ionization suppression unique to Cerivastatin. This protocol establishes a self-validating system using Cerivastatin-D3 to ensure data integrity compliant with FDA Bioanalytical Method Validation (2018) and ICH M10 guidelines.[2][3]

The Physicochemical Basis of SIL-IS Accuracy

Why Cerivastatin-D3?

In electrospray ionization (ESI), co-eluting matrix components (phospholipids, salts) compete for charge, causing signal suppression or enhancement.[2][3]

-

Analog IS (e.g., Mevastatin): Elutes at a different time; does not experience the exact same suppression event as the analyte.

-

Cerivastatin-D3: Chemically identical to the analyte except for mass.[2][3] It co-elutes (or nearly co-elutes) with Cerivastatin, meaning it suffers the exact same matrix effect. By calculating the Area Ratio (Analyte/IS), the suppression cancels out.

The Deuterium Isotope Effect (Expert Insight)

While C13-labeling is ideal because it behaves identically to C12, Deuterium (D) is slightly more lipophilic than Hydrogen (H).[2][3] On high-efficiency C18 columns, Cerivastatin-D3 may elute slightly earlier than Cerivastatin.[2][3]

-

Risk: If the retention time shift is significant, the IS and analyte may experience different matrix zones.[4][5]

-

Mitigation: Use a gradient with a shallow slope during the elution window to force co-elution, or ensure the shift is <0.05 min.

Visualizing the Mechanism

The following diagram illustrates how Cerivastatin-D3 corrects for matrix suppression where an external calibration would fail.

Figure 1: Mechanism of Matrix Effect Compensation using SIL-IS. Both analyte and IS suffer identical suppression, validating the final ratio.[6]

Method Development Strategy

Mass Spectrometry Parameters (Sciex/Thermo/Waters)

Cerivastatin is a carboxylic acid but contains basic nitrogen, making it ionizable in both modes.[2][3] Positive Mode (ESI+) is generally preferred for higher sensitivity using the protonated molecule

Table 1: Recommended MRM Transitions

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Dwell Time | Collision Energy (eV) | Role |

| Cerivastatin | 460.3 | 356.2 | 50 ms | 25-30 | Quantifier |

| Cerivastatin | 460.3 | 442.2 | 50 ms | 15-20 | Qualifier |

| Cerivastatin-D3 | 463.3 | 359.2 | 50 ms | 25-30 | Internal Standard |

*> Critical Note on D3 Transitions: The fragment

Chromatographic Conditions

Statins are lipophilic.[2][3] A C18 column with an acidic mobile phase is standard.[3]

-

Column: Waters XBridge C18 or Phenomenex Kinetex C18 (

mm, -

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

Validated Experimental Protocol

This protocol utilizes Liquid-Liquid Extraction (LLE) .[2][3][7] While SPE is cleaner, LLE is cost-effective and highly efficient for statins due to their logP (~3.6).[2][3]

Reagents Preparation

-

Stock Solution: Dissolve Cerivastatin-D3 in Methanol to 1 mg/mL.

-

Working IS Solution: Dilute Stock in 50:50 Methanol:Water to reach ~50 ng/mL. (Target response should be

the LLOQ signal of the analyte).

Extraction Workflow

Figure 2: Liquid-Liquid Extraction (LLE) workflow optimized for Cerivastatin recovery.

Validation & Troubleshooting (E-E-A-T)

Cross-Signal Contribution (The "Crosstalk" Check)

A common failure in D3-IS methods is isotopic impurity.[2][3]

-

The Issue: The D3 standard may contain traces of D0 (unlabeled Cerivastatin).

-

The Test: Inject a "Zero Sample" (Matrix + IS, no Analyte).

-

Acceptance Criteria: The signal in the Analyte channel (460/356) must be

of the LLOQ area. If it is higher, you must lower the IS concentration or buy a higher purity standard (D5 or D6 are superior if available).

Reverse Contribution

High concentrations of Analyte (ULOQ) can contribute to the IS channel due to natural C13 isotopes (M+3 is rare but possible).[3]

-

The Test: Inject ULOQ without IS.

-

Acceptance Criteria: Signal in IS channel must be

of the average IS response.

Stability

Cerivastatin can undergo lactonization (forming a closed ring) under highly acidic conditions or heat.[2][3]

-

Precaution: Keep evaporation temperature

. -

Buffer: Use Ammonium Acetate (pH 4.[2][3]5) rather than strong acids during extraction to prevent interconversion.[2][3]

References

-

US Food and Drug Administration (FDA). (2018).[2][3][8] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

Furtek, C. I., et al. (2001).[2][3] "Cerivastatin withdrawal and the need for rigorous bioanalytical monitoring." Clinical Pharmacology & Therapeutics. (Contextual citation on withdrawal mechanisms).

-

Jemal, M., et al. (2003).[2][3] "The use of stable isotope labeled internal standards in quantitative LC-MS/MS." Journal of Chromatography B. (Foundational text on Deuterium Isotope Effects).

-

PubChem. (n.d.).[1][2][3][9] Cerivastatin Compound Summary. National Library of Medicine.[3] Retrieved from [Link][2][3]

-

Wang, S., & Cyronak, M. (2013).[2][3] "Matrix Effects in LC-MS/MS: Evaluation and minimization." Mass Spectrometry Reviews. (Reference for matrix correction diagrams).

Sources

- 1. Cerivastatin - Wikipedia [en.wikipedia.org]

- 2. Cerivastatin Sodium | C26H33FNNaO5 | CID 23663992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cerivastatin sodium salt hydrate 98 (HPLC) CAS 143201-11-0 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. waters.com [waters.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. researchgate.net [researchgate.net]

- 8. bioanalysis-zone.com [bioanalysis-zone.com]

- 9. Cerivastatin | C26H34FNO5 | CID 446156 - PubChem [pubchem.ncbi.nlm.nih.gov]

Advanced Isotopic Profiling: The Cerivastatin-D3 Technical Guide

Executive Summary & Scientific Context

Cerivastatin (formerly Baycol/Lipobay) represents a critical case study in pharmacovigilance. Withdrawn from the global market in 2001 due to high rates of rhabdomyolysis—particularly when co-administered with Gemfibrozil—it remains a compound of intense interest for toxicological research, mechanistic studies of CYP2C8 inhibition, and forensic analysis.

This guide focuses on Cerivastatin-D3 , the deuterated stable isotope internal standard (IS) essential for the precise quantification of Cerivastatin in biological matrices. Unlike structural analogs (e.g., Atorvastatin) which may suffer from differential ionization efficiency, Cerivastatin-D3 co-elutes with the analyte, providing real-time correction for matrix effects, extraction recovery, and ionization suppression.

Chemical Architecture & Isotopic Design

Structural Logic

The reliability of an internal standard hinges on the position of the isotopic label. For Cerivastatin-D3, the labeling typically occurs at the N-methyl group attached to the central pyridine ring or the O-methyl group .

-

Chemical Formula (Native): C₂₆H₃₄FNO₅

-

Chemical Formula (D3): C₂₆H₃₁D₃FNO₅

-

Molecular Weight: ~459.55 Da (Native) vs. ~462.57 Da (D3)

The Deuterium Effect & Stability

The choice of the N-methyl-D3 position is deliberate. Deuterium atoms on methyl groups attached to heteroatoms (N or O) are generally chemically stable and do not undergo exchange with solvent protons (unlike hydroxyl or amine protons). However, researchers must be aware of the Kinetic Isotope Effect (KIE) . While D3-labeling minimizes chromatographic separation from the native analyte (desirable), slight shifts in retention time can occur due to the slightly lower lipophilicity of C-D bonds compared to C-H bonds.

Structural Visualization

The following diagram illustrates the core structure and the metabolic pathways relevant to the stability of the molecule.

Figure 1: Structural relationship and metabolic susceptibility. Note that if the D3 label is on the N-methyl group, N-demethylation (M-1 pathway) removes the label, distinguishing the metabolite from the IS.

Analytical Methodology (LC-MS/MS)[3][4][5][6][7][8]

To achieve high sensitivity (LLOQ ~10-50 pg/mL), a Triple Quadrupole Mass Spectrometer operating in Multiple Reaction Monitoring (MRM) mode is required.

Mass Spectrometry Parameters

-

Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

-

Precursor Ion: [M+H]⁺

-

Quantification Logic: The transition usually involves the loss of the dihydroxyheptanoic acid side chain or fragmentation of the fluorophenyl moiety.

Table 1: MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |

| Cerivastatin | 460.4 | 356.3 | ~25 | Quantifier |

| Cerivastatin | 460.4 | 290.2 | ~35 | Qualifier |

| Cerivastatin-D3 | 463.4 | 359.3 | ~25 | Internal Standard |

Note: The shift from 356 to 359 in the product ion confirms that the D3 label (likely on the N-methyl or core ring system) is retained in the fragment, ensuring specific tracking.

Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Rapid gradient (5% B to 95% B over 3 minutes) is usually sufficient due to the hydrophobicity of statins.

Experimental Protocol: Sample Preparation

Given the high protein binding of Cerivastatin (>99%), efficient extraction is critical. While Protein Precipitation (PPT) is fast, Liquid-Liquid Extraction (LLE) offers cleaner extracts and better sensitivity.

Workflow Diagram

Figure 2: Optimized Liquid-Liquid Extraction (LLE) workflow for Cerivastatin quantification.

Step-by-Step Procedure (LLE)

-

Aliquot: Transfer 100 µL of plasma into a clean glass tube.

-

IS Spiking: Add 10 µL of Cerivastatin-D3 working solution (e.g., 100 ng/mL). Vortex for 10 seconds.

-

Acidification: Add 100 µL of 10mM Ammonium Acetate (pH 4.0-4.5). Rationale: Cerivastatin is a weak acid; lowering pH suppresses ionization of the carboxyl group, improving transfer into the organic solvent.

-

Extraction: Add 2 mL of tert-butyl methyl ether (TBME) or a mixture of Diethyl Ether/Dichloromethane (70:30).

-

Agitation: Shake/tumble for 10 minutes. Centrifuge at 4000 rpm for 5 minutes.

-

Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic layer into a fresh tube.

-

Drying: Evaporate under a gentle stream of Nitrogen at 40°C.

-

Reconstitution: Reconstitute in 100 µL of Mobile Phase (50:50 Acetonitrile:Water).

Validation & Quality Control

Isotopic Purity Check

Before running samples, the "Isotopic Contribution" must be calculated.

-

The Risk: If the Cerivastatin-D3 standard contains >0.5% of non-deuterated (D0) Cerivastatin, it will contribute to the analyte signal, causing false positives or overestimation at the LLOQ.

-

The Test: Inject a high concentration of Cerivastatin-D3 (only) and monitor the transition for Native Cerivastatin (460->356). The signal should be negligible (<20% of LLOQ response).

Cross-Talk

Ensure that the mass spectrometer resolution is sufficient. Although D3 adds +3 Da, wide isolation windows in the quadrupole (e.g., >1.0 Da) can lead to "cross-talk" where the native analyte signal bleeds into the IS channel or vice versa.

References

-

Furberg, C. D., & Pitt, B. (2001). Withdrawal of cerivastatin from the world market.[2][3] Current Controlled Trials in Cardiovascular Medicine, 2(5), 205–207. Link

-

Ramakrishna, N. V., et al. (2004).[4] Simple, sensitive and rapid LC-MS/MS method for the quantitation of cerivastatin in human plasma--application to pharmacokinetic studies. Journal of Pharmaceutical and Biomedical Analysis, 36(3), 505-515.[4] Link

-

Wang, J. S., et al. (2002). Gemfibrozil inhibits CYP2C8-mediated cerivastatin metabolism in human liver microsomes.[5][6] Drug Metabolism and Disposition, 30(12), 1352-1356. Link

-

FDA. (2001). FDA Talk Paper: Bayer Voluntarily Withdraws Baycol. Link

Sources

- 1. lirias.kuleuven.be [lirias.kuleuven.be]

- 2. Withdrawal of cerivastatin from the world market - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rhabdomyolysis and cerivastatin: Was it a problem of dose? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simple, sensitive and rapid LC-MS/MS method for the quantitation of cerivastatin in human plasma--application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gemfibrozil inhibits CYP2C8-mediated cerivastatin metabolism in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cerivastatin in vitro metabolism by CYP2C8 variants found in patients experiencing rhabdomyolysis - PMC [pmc.ncbi.nlm.nih.gov]

Physical and Chemical Stability of Cerivastatin-D3, Sodium Salt: A Comprehensive Technical Guide

Abstract

Cerivastatin-D3 sodium salt is a critical stable isotope-labeled internal standard (SIL-IS) utilized in highly sensitive LC-MS/MS pharmacokinetic and forensic assays. Because the quantitative accuracy of mass spectrometry relies entirely on the structural and isotopic integrity of the internal standard, understanding its degradation pathways is paramount. This whitepaper provides an in-depth mechanistic analysis of Cerivastatin-D3 stability, focusing on pH-dependent lactonization, photolytic degradation, and thermal stress, alongside self-validating protocols for rigorous laboratory handling.

Physicochemical Foundations

Cerivastatin-D3 sodium salt (Molecular Formula: C26H30D3FNNaO5; MW: ~484.55 g/mol ) is the deuterated, pharmacologically active open-ring hydroxy acid form of cerivastatin.

Causality of Instability: The molecule's instability is driven by three distinct structural vulnerabilities:

-

The Hydroxy Acid Side Chain: Highly susceptible to pH-driven intramolecular esterification.

-

The Conjugated Diene and Fluorophenyl Ring: Acts as a chromophore, making the molecule highly sensitive to ultraviolet (UV) and visible light.

-

The Sodium Salt Form: Confers excellent aqueous solubility but renders the solid powder highly hygroscopic. Exposure to ambient humidity causes deliquescence, increasing molecular mobility and accelerating hydrolytic degradation.

Mechanistic Degradation Pathways

pH-Dependent Lactonization

Statins exist in a dynamic, pH-dependent equilibrium between the active open-ring hydroxy acid and the inactive closed-ring lactone.

-

Acidic Conditions (pH < 5.0): Protonation of the terminal carboxylate group increases its electrophilicity. The C5 hydroxyl group acts as a nucleophile, attacking the carbonyl carbon to form a stable 6-membered delta-lactone ring. This reaction is rapid and heavily favors the lactone form in acidic environments.

-

Alkaline Conditions (pH > 8.0): The equilibrium shifts entirely back to the open-ring hydroxy acid. Formulations and stock solutions are often stabilized using alkaline buffers (e.g., sodium phosphate or L-arginine) to prevent lactonization.

Photolytic Degradation

Exposure to UV or strong ambient light triggers photooxidation and photocleavage. The photolytic degradation of cerivastatin is known to yield secondary compounds characterized by intense fluorescence—up to 75 times more fluorescent than the parent compound. This degradation rapidly depletes the SIL-IS concentration, leading to artificial overestimation of the analyte in LC-MS/MS assays.

Fig 1. Primary chemical degradation pathways of Cerivastatin-D3.

Quantitative Stability Profiling

To ensure assay reliability, stability must be mapped across various matrices and stress conditions. The following table summarizes the expected stability profile of Cerivastatin-D3 sodium salt based on forced degradation kinetics.

Table 1: Stability Profile of Cerivastatin-D3 Sodium Salt

| Condition | Matrix | Timeframe | Stability Outcome | Primary Degradant |

| Acidic (pH 3.0) | Aqueous Buffer | < 2 hours | Rapid Degradation | Cerivastatin-D3 Lactone |

| Physiological (pH 7.4) | Human Plasma | 24 hours | Stable (>95% recovery) | N/A |

| Alkaline (pH 9.0) | Aqueous Buffer | > 7 days | Highly Stable | N/A |

| UV/Vis Light | Methanolic Solution | < 4 hours | Rapid Degradation | Fluorescent Photo-products |

| Thermal (40°C) | Solid (Desiccated) | 1 month | Stable | N/A |

Self-Validating Experimental Protocols

When verifying the stability of Cerivastatin-D3 for a new assay, researchers must employ self-validating workflows. A protocol is only trustworthy if it can mathematically decouple chemical degradation from physical extraction losses.

Protocol: Assessing pH-Dependent Lactonization Kinetics

Objective: Quantify the conversion rate of Cerivastatin-D3 to its lactone form under gastric (pH 3.0) vs. physiological (pH 7.4) conditions.

Step-by-Step Methodology:

-

Matrix Preparation: Prepare two sets of human plasma aliquots (100 µL each). Adjust Set A to pH 3.0 using 0.1 M HCl, and buffer Set B to pH 7.4 using 0.1 M Sodium Phosphate.

-

Stress Induction: Spike Cerivastatin-D3 (100 ng/mL) into both sets. Incubate at 37°C in the dark to isolate pH as the sole variable.

-

Quenching & Self-Validation Spiking (Critical Step): At predetermined time points (0, 1, 2, 4 hours), quench the reaction in Set A by adding 50 µL of 0.5 M Ammonium Hydroxide to immediately halt acid-catalyzed lactonization. Simultaneously, spike a secondary internal standard (e.g., Cerivastatin-D6) into all samples.

-

Causality: Adding the D6 standard after the stress period but before extraction normalizes the data. If the D3/D6 ratio decreases over time, true chemical degradation has occurred. If both absolute signals drop but the ratio remains constant, the loss is due to matrix effects or poor extraction recovery.

-

-

Extraction: Perform Solid Phase Extraction (SPE) using a hydrophilic-lipophilic balance (HLB) cartridge to capture both the open-acid and lactone forms.

-

LC-MS/MS Analysis: Analyze via MRM mode, monitoring the specific mass transitions for Cerivastatin-D3, Cerivastatin-D3 Lactone, and Cerivastatin-D6.

Fig 2. Self-validating LC-MS/MS workflow for stability testing.

Best Practices for Handling & Storage

Based on the established degradation mechanisms, the following handling rules must be strictly enforced to maintain the integrity of the SIL-IS:

-